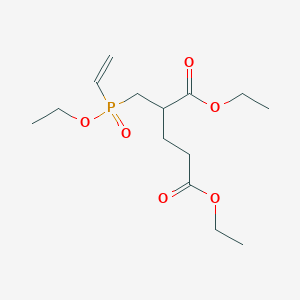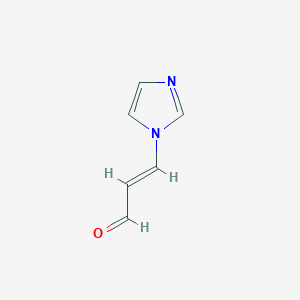![molecular formula C36H38N4O4+2 B12834317 trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium is a complex organic compound with a unique structure. This compound is characterized by its multiple functional groups and a heptacyclic core, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium involves multiple steps, including the formation of the heptacyclic core and the introduction of the trimethylazaniumyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity.
化学反应分析
Trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.
相似化合物的比较
Trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium can be compared with other similar compounds, such as:
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: This compound has a similar structure but different functional groups and properties.
(9E)-2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22,28,28-nonamethyl-6,23,32-trioxo-27-phenyl-8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate: This compound shares some structural similarities but has distinct chemical properties and applications.
These comparisons highlight the uniqueness of this compound and its potential in various fields of research.
属性
分子式 |
C36H38N4O4+2 |
|---|---|
分子量 |
590.7 g/mol |
IUPAC 名称 |
trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium |
InChI |
InChI=1S/C36H38N4O4/c1-39(2,3)19-7-17-37-33(41)25-13-9-21-23-11-15-27-32-28(36(44)38(35(27)43)18-8-20-40(4,5)6)16-12-24(30(23)32)22-10-14-26(34(37)42)31(25)29(21)22/h9-16H,7-8,17-20H2,1-6H3/q+2 |
InChI 键 |
ACOXDNIKAQKCRB-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCC[N+](C)(C)C)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


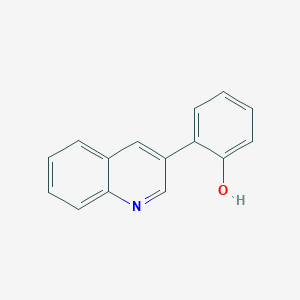
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
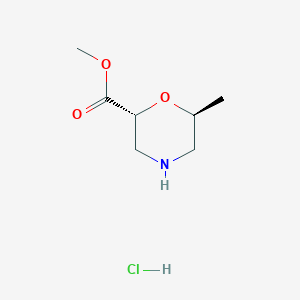
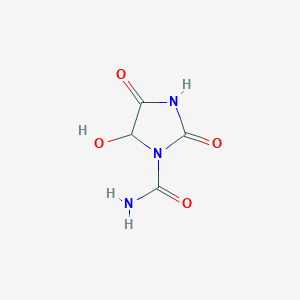
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)
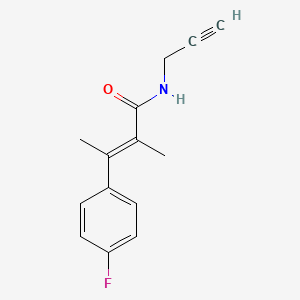
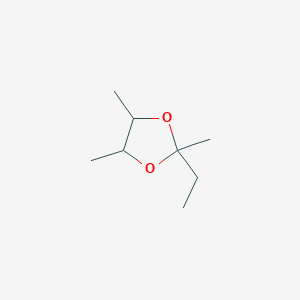

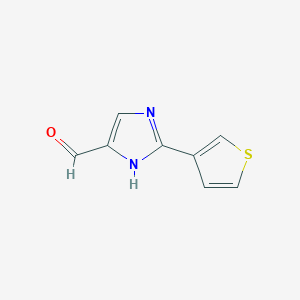

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)

